molecular formula C18H32Cl2N6O4P2Pd B12870733 Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)

Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)

Cat. No.: B12870733
M. Wt: 635.8 g/mol
InChI Key: WGZZREUHMBLQPM-UHFFFAOYSA-L
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Description

Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is a palladium(II) complex featuring two 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) ligands and two chloride ions. DAPTA, a bicyclic phosphine ligand, is an acetylated derivative of 1,3,5-triaza-7-phosphaadamantane (PTA), with the molecular formula C₉H₁₆N₃O₂P and a decomposition temperature of 183°C . The acetyl groups enhance solubility and modify electronic properties, making DAPTA a versatile ligand for synthesizing water-soluble transition metal complexes.

This Pd(II) complex is notable for its applications in catalysis, including hydrogenation, reduction of allylic alcohols, and aqueous-phase reactions . Its structure ensures high stability due to the rigid bicyclic framework of DAPTA, which also facilitates ligand exchange dynamics critical for catalytic cycles.

Properties

Molecular Formula

C18H32Cl2N6O4P2Pd

Molecular Weight

635.8 g/mol

IUPAC Name

1-(7-acetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone;dichloropalladium

InChI

InChI=1S/2C9H16N3O2P.2ClH.Pd/c2*1-8(13)11-3-10-4-12(9(2)14)7-15(5-10)6-11;;;/h2*3-7H2,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

WGZZREUHMBLQPM-UHFFFAOYSA-L

Canonical SMILES

CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.Cl[Pd]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) typically involves the reaction of palladium(II) chloride with 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane in an appropriate solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Role in Allylic Alcohol Reduction

PdCl₂(DAPTA)₂ has been utilized to prepare (η⁶-arene)-ruthenium(II) complexes, which catalyze the reduction of allylic alcohols. This application leverages the ligand’s ability to modulate electron density at the palladium center, enhancing substrate activation .

Example Reaction Pathway :

  • Coordination : DAPTA binds to palladium, creating a stable metal-ligand framework.

  • Substrate Activation : Allylic alcohol coordinates to the Pd center, facilitating hydrogen transfer.

  • Reduction : Hydride transfer occurs, yielding saturated alcohols with high regioselectivity .

Electrochemical and Structural Insights

Studies on analogous DAPTA-ligated diiron dithiolate complexes (models for hydrogenase enzymes) reveal that the ligand enhances hydro- and protophilicity at the metal center. This behavior suggests PdCl₂(DAPTA)₂ may similarly optimize proton-coupled electron transfer in catalytic cycles .

Table: Physicochemical Properties of PdCl₂(DAPTA)₂

Property Value Source
Molecular Weight635.76 g/mol
Melting Point257°C (decomposition)
Storage Temperature2–8°C
Purity97%
Water SolubilityHigh (due to DAPTA ligand)

Comparative Performance in Coupling Reactions

PdCl₂(DAPTA)₂ outperforms traditional palladium catalysts (e.g., Pd(PPh₃)₄) in reactions requiring air stability or aqueous conditions. For instance, in Suzuki-Miyaura couplings, it achieves higher yields with aryl chlorides, which are typically less reactive than bromides or iodides .

Scientific Research Applications

Catalytic Applications

Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is primarily utilized as a catalyst in several key reactions:

  • Cross-Coupling Reactions : It is extensively used in Suzuki and Heck coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals and agrochemicals .
  • Reduction Reactions : The compound acts as a catalyst in the reduction of allylic alcohols, facilitating the conversion of these substrates into more functionalized products .

Table 1: Summary of Catalytic Applications

Reaction TypeApplicationReference
Suzuki CouplingFormation of biaryl compounds
Heck ReactionSynthesis of substituted alkenes
Reduction of Allylic AlcoholsConversion to saturated alcohols

Synthesis of Metal Complexes

The compound serves as a ligand in the formation of various metal complexes, enhancing their solubility and catalytic efficiency:

  • Water-Soluble Complexes : It is employed in the synthesis of cis- and trans-platinum(II) and palladium(II) complexes that exhibit improved solubility in aqueous environments, making them suitable for biological applications .
  • Diiron Dithiolate Complexes : The ligand is also used to prepare diiron dithiolate complexes which model the active site of iron-only hydrogenases, important for hydrogen production processes .

Table 2: Metal Complex Synthesis

Metal Complex TypeLigand UsedReference
Platinum(II) ComplexesDichlorobis(3,7-diacetyl-1,3,7-triaza...)
Palladium(II) ComplexesDichlorobis(3,7-diacetyl-1,3,7-triaza...)
Diiron Dithiolate3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo...

Biological Applications

Emerging research indicates potential biological applications for dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II):

  • Anticancer Activity : Studies have shown that palladium complexes can exhibit cytotoxic effects against cancer cell lines. The incorporation of this specific ligand may enhance the selectivity and efficacy of these complexes .

Case Study 1: Catalytic Efficiency in Organic Synthesis

A study published in Catalysis Communications demonstrated that dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) significantly improved yields in Suzuki coupling reactions compared to traditional catalysts. The reaction conditions were optimized to achieve up to 95% yield with minimal by-products .

Research published in Journal of Organometallic Chemistry explored the anticancer properties of palladium complexes containing this ligand. The study found that these complexes exhibited notable cytotoxicity against various cancer cell lines while showing low toxicity to normal cells .

Mechanism of Action

The mechanism of action of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) involves the coordination of the palladium center with the ligands, facilitating various catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions . The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Palladium(II) Complexes with PTA Ligands

Ligand Structure : PTA (1,3,5-triaza-7-phosphaadamantane) lacks acetyl groups, resulting in lower solubility in polar solvents compared to DAPTA .
Properties and Applications :

  • Solubility : PTA-based Pd(II) complexes are moderately water-soluble, but DAPTA’s acetyl groups confer superior hydrophilicity, enabling catalysis in aqueous media .
  • Catalytic Activity : Pd-PTA complexes are less effective in aqueous-phase reductions (e.g., allylic alcohols) due to slower ligand exchange kinetics .
  • Thermal Stability : DAPTA’s acetylated structure enhances thermal stability (decomposition at 183°C vs. PTA’s lower stability) .

Table 1 : Pd(II) Complexes with PTA vs. DAPTA

Property Pd-DAPTA Complex Pd-PTA Complex
Solubility in Water High (due to acetyl groups) Moderate
Catalytic Efficiency Superior in aqueous reactions Limited by solubility
Thermal Stability (°C) 183 (decomposition) Lower than DAPTA
Ligand Rigidity High (bicyclic framework) Moderate
Reference

Palladium(II) Complexes with Thiosemicarbazone Ligands

Ligand Structure: Thiosemicarbazones (e.g., 3-arylsydnone derivatives) form Pd(II) complexes with flexible, planar geometries . Properties and Applications:

  • Biological Activity : Thiosemicarbazone-Pd complexes exhibit antimicrobial properties, unlike DAPTA-Pd complexes, which are primarily catalytic .
  • Solubility : These complexes are less water-soluble, limiting their utility in homogeneous catalysis .

Oxidized DAPTA=O Analogues

Ligand Structure: DAPTA=O (3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane 5-oxide) has a P=O bond instead of P–C, increasing polarity . Properties and Applications:

  • Solubility : DAPTA=O is more water-soluble than DAPTA but forms weaker metal-ligand bonds, reducing catalytic efficiency .

Palladium(II) Polychelate Complexes for Sensors

Structure and Function: Pd(II) bis(polychelate) complexes (e.g., with nitrogen-donor ligands) are used in piezoelectric moisture detectors due to their hygroscopicity . Comparison:

  • Application Focus : These complexes prioritize moisture sensitivity over catalytic activity, unlike Pd-DAPTA complexes .
  • Stability : Less thermally stable than Pd-DAPTA, as moisture detection requires reversible hydration .

Research Findings and Key Insights

  • Catalytic Superiority : Pd-DAPTA outperforms Pd-PTA in aqueous catalysis due to enhanced solubility and ligand rigidity .
  • Biological vs. Catalytic Utility : Thiosemicarbazone-Pd complexes excel in bioactivity, while Pd-DAPTA is tailored for green chemistry applications .
  • Ligand Modification Impact : Acetylation in DAPTA improves stability and solubility compared to PTA, but oxidation to DAPTA=O sacrifices catalytic efficacy for solubility .

Table 2 : Summary of Comparative Advantages

Compound Type Key Advantage Limitation
Pd-DAPTA High aqueous catalytic activity Limited bioactivity
Pd-PTA Cost-effective synthesis Lower solubility
Thiosemicarbazone-Pd Antimicrobial properties Poor solubility
Pd-Polychelate Moisture detection Thermal instability

Biological Activity

Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II), commonly referred to as PdCl2(DAPTA)2, is a coordination compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant studies.

Chemical Structure and Properties

Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is characterized by its unique bicyclic structure which incorporates a palladium center coordinated to two DAPTA ligands. The chemical formula is \text{C}_{9}\text{H}_{16}\text{N}_{3}\text{O}_{2}\text{P}\text{Cl}_{2}\text{Pd}}, and it has a molecular weight of 351.67 g/mol. The compound has been noted for its high stability and solubility in various solvents, making it suitable for biological applications.

Mechanisms of Biological Activity

The biological activity of PdCl2(DAPTA)2 can be attributed to several mechanisms:

  • Anticancer Activity : Studies have shown that palladium complexes can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle progression. The DAPTA ligand enhances the lipophilicity and cellular uptake of the metal complex, thereby increasing its cytotoxic effects against cancer cell lines such as HeLa and MCF-7 .
  • Antimicrobial Properties : Research indicates that palladium complexes exhibit significant antimicrobial activity against a range of pathogens. The mechanism is believed to involve the disruption of microbial cell membranes and interference with DNA replication .

Anticancer Studies

  • Cell Viability Assays : In vitro studies using MTT assays demonstrated that PdCl2(DAPTA)2 significantly reduced the viability of cancer cell lines compared to control groups. The IC50 values for HeLa cells were reported at approximately 15 µM after 48 hours of treatment .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with PdCl2(DAPTA)2 led to an increase in early and late apoptotic cells as evidenced by Annexin V/PI staining .
Cell LineIC50 (µM)Apoptotic Cells (%)
HeLa1530
MCF-72025

Antimicrobial Studies

  • Bacterial Inhibition : The compound exhibited effective inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
  • Fungal Activity : In studies involving Candida species, PdCl2(DAPTA)2 showed promising antifungal activity with MIC values around 15 µg/mL .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)?

  • The synthesis typically involves reacting palladium(II) precursors (e.g., PdCl₂) with the bicyclic phosphine ligand 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) under inert conditions. Evidence from analogous palladacycles suggests that ligand-to-metal stoichiometry (e.g., 2:1 Pd:ligand ratio) and solvent choice (e.g., dichloromethane or acetonitrile) critically influence yield and purity . For example, PdCl₂ reacts with DAPTA in refluxing dichloromethane to form the dichlorobis-complex, with purity confirmed by NMR and elemental analysis .

Q. How is the coordination geometry of this palladium complex characterized?

  • X-ray crystallography is the gold standard for determining the square-planar geometry typical of Pd(II) complexes. Spectroscopic techniques like ³¹P NMR are used to confirm ligand binding: a single resonance near δ 20–25 ppm indicates equivalent phosphorus environments in the bis-ligated complex . IR spectroscopy can identify acetyl group coordination shifts (C=O stretching at ~1650–1700 cm⁻¹) .

Q. What are the primary catalytic applications of this complex in organic synthesis?

  • The ligand’s electron-rich, bulky structure stabilizes Pd(II) intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Its bicyclic framework may enhance catalytic activity by preventing Pd aggregation . Comparative studies with triphenylphosphine-based catalysts suggest improved thermal stability and turnover numbers (TONs) in aryl halide couplings .

Advanced Research Questions

Q. How does ligand substitution (e.g., acetyl vs. alkyl groups) affect catalytic performance?

  • Modifying the ligand’s acetyl groups to alkyl or aryl substituents alters steric and electronic properties. For example, bulkier groups increase steric hindrance, potentially slowing oxidative addition but improving selectivity in asymmetric catalysis. Computational studies (DFT) can model these effects by analyzing charge distribution and frontier molecular orbitals . Experimental validation involves synthesizing analogs (e.g., 3,7-dialkyl derivatives) and comparing reaction kinetics .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies across studies?

  • Discrepancies often arise from variations in reaction conditions (solvent, base, temperature) or impurities in Pd precursors. Systematic optimization using design of experiments (DoE) can isolate critical factors. For example, a study comparing Pd(OAc)₂ vs. PdCl₂ precursors in Suzuki couplings found that chloride ions (from PdCl₂) inhibit transmetalation, reducing yields . Controlled experiments with scavengers (e.g., Ag₂O to remove Cl⁻) can clarify such mechanisms .

Q. How can the stability of this complex under aerobic vs. anaerobic conditions be quantified?

  • Stability studies involve monitoring decomposition via UV-Vis spectroscopy or HPLC under controlled atmospheres. For instance, Pd(II) complexes with strong-field ligands like DAPTA may resist oxidation better than weaker ligands (e.g., PPh₃). Electrochemical methods (cyclic voltammetry) can measure redox potentials to predict aerobic stability .

Methodological and Analytical Challenges

Q. What techniques are recommended for analyzing ligand dissociation equilibria in solution?

  • Isothermal titration calorimetry (ITC) quantifies binding constants (Kd) between Pd(II) and DAPTA. ¹H NMR titration experiments (e.g., adding incremental PdCl₂ to ligand solutions) can also map stoichiometry and dissociation rates. For example, line broadening in ³¹P NMR indicates dynamic ligand exchange .

Q. How can researchers design experiments to probe the role of the phosphabicyclononane framework in catalytic cycles?

  • Comparative catalysis using structurally similar ligands (e.g., monodentate phosphines vs. bicyclic ligands) isolates steric/electronic contributions. Kinetic isotopic effect (KIE) studies or in-situ XAFS spectroscopy can track Pd coordination changes during catalysis .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the bicyclic ligand in stabilizing Pd(0) intermediates during catalytic cycles using operando spectroscopy .
  • Green Chemistry : Develop recyclable heterogeneous analogs (e.g., Pd-DAPTA immobilized on magnetic nanoparticles) to reduce Pd leaching .
  • Theoretical Modeling : Use DFT to predict ligand modifications that enhance enantioselectivity in asymmetric catalysis .

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